Iodotrimethylammonium

Description

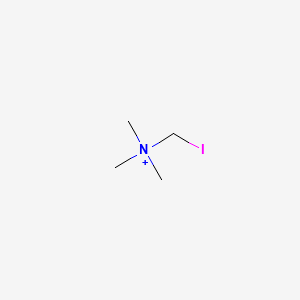

Iodotrimethylammonium, chemically represented as (CH₃)₃NH⁺I⁻, is a quaternary ammonium iodide compound characterized by three methyl groups attached to a central nitrogen atom, with iodide as the counterion. It belongs to the broader class of quaternary ammonium salts (QAS), which are widely utilized in organic synthesis, catalysis, and material science due to their ionic nature and solubility in polar solvents .

Properties

CAS No. |

39895-69-7 |

|---|---|

Molecular Formula |

C4H11IN+ |

Molecular Weight |

200.04 g/mol |

IUPAC Name |

iodomethyl(trimethyl)azanium |

InChI |

InChI=1S/C4H11IN/c1-6(2,3)4-5/h4H2,1-3H3/q+1 |

InChI Key |

IHYUSIMWXXUFAR-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CI |

Canonical SMILES |

C[N+](C)(C)CI |

Related CAS |

39741-91-8 (iodide) |

Synonyms |

chloride of iodotrimethylammonium iodotrimethylammonium iodotrimethylammonium chloride iodotrimethylammonium iodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenyltrimethylammonium Iodide

Structure : C₆H₅(CH₃)₃N⁺I⁻

This compound substitutes the hydrogen in iodotrimethylammonium with a phenyl group, introducing aromaticity and steric bulk. The phenyl group enhances lipophilicity, making it more soluble in organic solvents compared to this compound. Applications include catalysis in Suzuki-Miyaura couplings and material science research .

Tetramethylammonium Iodide

Structure : (CH₃)₄N⁺I⁻

Replacing the NH⁺ in this compound with a fourth methyl group results in a fully methylated quaternary ammonium salt. This structural change increases hydrophilicity, leading to higher water solubility. Tetramethylammonium iodide is commonly used in electrochemical studies and as a reagent in organic synthesis .

Cetyltrimethylammonium Chloride

It is a surfactant and disinfectant, highlighting how alkyl chain length modulates biological and physicochemical properties .

Functional Analogs

Tetramethylammonium Dichloroiodate (TMADCI)

Structure : (CH₃)₄N⁺[ICl₂]⁻

While structurally distinct, TMADCI shares functional similarity as an iodination reagent. It enables efficient iodination of aromatic compounds under solvent-free, mild conditions (yields >85% in 10–30 minutes) . This compound may exhibit comparable reactivity but lacks documented studies.

Isopropamide Iodide

Structure : (C₃H₇)₂CH₃N⁺I⁻

A pharmaceutical analog with anticholinergic properties, demonstrating how quaternary ammonium iodides can be tailored for medicinal applications .

Data Tables

Table 1: Structural and Functional Comparison of Selected Quaternary Ammonium Iodides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Solubility | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₃H₉IN | 201.02 | NH⁺ center with three methyl | Polar solvents | Organic synthesis (inferred) |

| Phenyltrimethylammonium iodide | C₉H₁₄IN | 263.12 | Aromatic phenyl substitution | Organic solvents | Catalysis, material science |

| Tetramethylammonium iodide | C₄H₁₂IN | 217.04 | Four methyl groups | Water, polar solvents | Electrochemistry, reagents |

Table 2: Functional Performance in Iodination Reactions

| Reagent | Reaction Conditions | Yield (%) | Time (min) | Reference |

|---|---|---|---|---|

| Tetramethylammonium Dichloroiodate | Solvent-free, 25°C | 85–95 | 10–30 | |

| This compound* | Not reported | – | – | – |

*Data gaps indicate need for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.